7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]norvalinate
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Overview
Description
7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]norvalinate: is a complex organic compound with the following structural formula:
Structure: C16H16O5
This compound combines a chromene ring system with a norvalinate moiety, and it contains a benzyloxy carbonyl group. The presence of the chromene ring suggests potential biological activity, as chromenes are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial-scale production methods for this compound remain scarce due to its specialized nature. Researchers interested in its synthesis would need to explore custom approaches or modifications of existing methods.
Chemical Reactions Analysis
Reactivity:
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the chromene ring or the benzyloxy carbonyl group.
Reduction: Reduction reactions might target the carbonyl functionality or other functional groups.
Substitution: Substituents on the chromene ring may be replaced via nucleophilic substitution.
Common Reagents and Conditions:
Specific reagents and conditions depend on the desired transformations. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
Major Products:
The major products would vary based on the specific reactions performed. Potential products include derivatives of the chromene ring or modified carbonyl compounds.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: It serves as a synthetic intermediate or building block for more complex molecules.
Biology: Researchers may explore its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Investigations into potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its unique structure could find applications in materials science or organic synthesis.
Mechanism of Action
The precise mechanism remains speculative without experimental data. potential targets could involve cellular signaling pathways, enzymatic processes, or receptor binding.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related chromene derivatives:
[ (7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid: (CAS Number: 307549-54-8): A structurally similar compound with an acetic acid moiety instead of the norvalinate group.
Methyl and Ethyl Esters: Variants of our compound with different ester groups (methyl or ethyl) at the chromene oxygen
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C26H27NO6/c1-3-8-20(27-26(30)31-15-17-9-5-4-6-10-17)25(29)33-22-14-16(2)13-21-23(22)18-11-7-12-19(18)24(28)32-21/h4-6,9-10,13-14,20H,3,7-8,11-12,15H2,1-2H3,(H,27,30) |
InChI Key |
WNROXZPOKSQTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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